molecular formula C10H9NO B180331 7,8-dihydro-1H-furo[2,3-g]indole CAS No. 170728-95-7

7,8-dihydro-1H-furo[2,3-g]indole

Cat. No.: B180331
CAS No.: 170728-95-7
M. Wt: 159.18 g/mol
InChI Key: JGMWGDRTILHBMM-UHFFFAOYSA-N
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Description

7,8-Dihydro-1H-furo[2,3-g]indole is a heterocyclic compound that features a fused indole and furan ring system

Properties

IUPAC Name

7,8-dihydro-1H-furo[2,3-g]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-2-9-8(4-6-12-9)10-7(1)3-5-11-10/h1-3,5,11H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMWGDRTILHBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydro-1H-furo[2,3-g]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-furo[2,3-g]indole-2,3-dione with suitable reagents to form the desired compound . The reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-1H-furo[2,3-g]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
7,8-Dihydro-1H-furo[2,3-g]indole serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions enable the introduction of functional groups that can modify the compound's properties and reactivity .

Reactions and Mechanisms
The compound can undergo several types of reactions:

  • Oxidation : Transformations that yield different derivatives.
  • Reduction : Modifications of functional groups to enhance biological activity.
  • Substitution : Electrophilic and nucleophilic substitutions introduce new functional groups .

Biological Applications

Therapeutic Potential
Research indicates that this compound may exhibit significant pharmacological properties. Its structural characteristics make it a candidate for studying interactions with biological targets, potentially leading to new therapeutic agents. For instance, compounds derived from this structure have shown promise in treating various diseases due to their bioactive nature .

Mechanism of Action
The mechanisms by which this compound exerts its effects involve specific interactions with molecular targets that influence biological pathways. Detailed studies are necessary to elucidate these mechanisms fully .

Industrial Applications

Materials Science
The unique properties of this compound suggest potential applications in materials science. Its ability to participate in polymerization reactions or serve as a precursor for novel materials could lead to advancements in various industrial processes .

Case Study 1: Synthesis of Cyclohepta[b]indoles

Recent studies have explored the synthesis of cyclohepta[b]indoles via (4 + 3) cycloaddition reactions involving this compound derivatives. The results demonstrated high yields (up to 77%) for the desired products when specific reaction conditions were optimized .

Case Study 2: Indole Derivative Functionalization

Research on carbonylative synthesis and functionalization of indoles highlighted the role of this compound in generating biologically active compounds. The study illustrated how variations in reaction conditions could lead to diverse functionalized indoles with potential therapeutic applications .

Summary Table of Applications

Field Application Notes
Chemistry Building block for complex molecule synthesisInvolves oxidation, reduction, and substitution reactions
Biology Potential therapeutic agentRequires further investigation into mechanisms of action
Medicine Development of new drugsPromising pharmacological properties observed
Industry Applications in materials sciencePotential for novel material development

Mechanism of Action

The mechanism by which 7,8-dihydro-1H-furo[2,3-g]indole exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, depending on the functional groups present and the compound’s overall structure. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 7,8-dihydro-1H-furo[2,3-g]indole apart is its fused indole and furan ring system, which imparts unique chemical and physical properties

Q & A

Q. What are optimized synthetic routes for 7,8-dihydro-1H-furo[2,3-g]indole, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves activating indole precursors (e.g., 6-hydroxyindole derivatives) with protecting groups like N-tosyl to prevent undesired alkylation. Alkylation with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) forms ether intermediates, which undergo cyclization via base treatment (e.g., NaOH/MeOH) to yield the fused furanoindole core . Key parameters include:
  • Temperature : Maintain 50–60°C during alkylation to balance reactivity and side reactions.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures purity.
    Advanced setups like continuous flow reactors can improve scalability and reduce waste .

Q. What characterization techniques are essential for confirming the structure and purity of this compound derivatives?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substitution patterns. For example, the fused furan protons resonate at δ 6.2–7.0 ppm, while indole NH signals are absent in N-protected derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays).
  • Mass Spectrometry (HRMS) : Exact mass measurements validate molecular formulas (e.g., C₁₄H₁₃NO₅ for isoindole derivatives) .
  • Elemental Analysis : Match calculated and observed C/H/N percentages (±0.3%) .

Q. How can initial biological screening be designed to evaluate the antitumor potential of this compound?

  • Methodological Answer :
  • Cell Line Selection : Use MT-4 (human T-cell leukemia) or similar cancer cell lines for cytotoxicity assays .
  • Dose-Response Curves : Test concentrations from 0.1–100 μM over 48–72 hours. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Controls : Include docetaxel or doxorubicin as positive controls and DMSO as a vehicle control.
  • Assay Type : MTT or resazurin-based assays quantify metabolic activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound derivatives?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃, -NH₂) groups at positions 5, 6, or 9 to modulate electronic effects .
  • Bioisosteric Replacement : Replace the furan oxygen with sulfur (thienoindole) or nitrogen (pyridoindole) to assess heteroatom impact .
  • Computational Modeling : Perform docking studies (AutoDock Vina) against targets like topoisomerase II or tubulin to predict binding modes .
  • In Vivo Validation : Prioritize derivatives with IC₅₀ < 1 μM for xenograft studies in immunocompromised mice.

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., potency vs. selectivity)?

  • Methodological Answer :
  • Purity Verification : Re-analyze compounds via HPLC and HRMS to rule out impurities (>99% purity required) .
  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times across labs .
  • Off-Target Profiling : Use kinase/GPCR panels (e.g., Eurofins Cerep) to identify unintended interactions.
  • Metabolic Stability : Test liver microsome stability (e.g., human CYP450 isoforms) to assess pharmacokinetic variability .

Q. What advanced methods elucidate the mechanism of action of this compound in cancer cells?

  • Methodological Answer :
  • Transcriptomics : Perform RNA-seq on treated MT-4 cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
  • Proteomics : Use SILAC labeling and LC-MS/MS to quantify changes in protein expression (e.g., Bcl-2, caspase-3) .
  • Enzyme Inhibition Assays : Test direct inhibition of topoisomerase II via plasmid relaxation assays .
  • Cell Cycle Analysis : Flow cytometry (PI staining) determines G1/S or G2/M arrest .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between similar derivatives?

  • Methodological Answer :
  • Stereochemical Confirmation : Use chiral HPLC or X-ray crystallography to verify enantiopurity (racemic mixtures may show reduced activity) .
  • Solubility Testing : Measure solubility in assay media (e.g., PBS with 0.1% Tween-80); low solubility can artifactually reduce apparent potency .
  • Counter-Screen : Test inactive derivatives in non-cancerous cell lines (e.g., HEK293) to confirm cancer-specific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-dihydro-1H-furo[2,3-g]indole
Reactant of Route 2
7,8-dihydro-1H-furo[2,3-g]indole

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